

A Comparative Guide to Thermodynamic Models for Ammonia-Ethanol Mixtures

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thermodynamic Models for Ammonia-Ethanol Systems Supported by Experimental Data

This guide provides a comprehensive comparison of commonly used thermodynamic models for describing the behavior of ammonia-ethanol mixtures. The validation of these models is crucial for the design and optimization of various processes in the chemical and pharmaceutical industries, where this binary system is frequently encountered. This document summarizes key experimental data for vapor-liquid equilibrium (VLE), excess enthalpy (h_E), and excess volume (v_E), and evaluates the performance of the Non-Random Two-Liquid (NRTL), Wilson, and Universal Quasi-Chemical (UNIQUAC) models.

Executive Summary

The accurate representation of the thermodynamic properties of ammonia-ethanol mixtures is essential for reliable process simulation and design. This guide presents available experimental data and evaluates the suitability of the NRTL, Wilson, and UNIQUAC activity coefficient models. While extensive experimental data for the ammonia-ethanol system is limited in the public domain, this guide compiles available information to offer a comparative analysis.

Data Presentation

A critical aspect of model validation is the comparison with reliable experimental data. The following tables summarize the available quantitative data for the ammonia-ethanol system.

Table 1: Vapor-Liquid Equilibrium (VLE) Data for the Ammonia (1) + Ethanol (2) System

Temperature (K)	Pressure (MPa)	Liquid Mole Fraction Ammonia (x_1)	Vapor Mole Fraction Ammonia (y_1)	Reference
277.35	0.038	0.041	0.843	[1][2]
277.35	0.061	0.066	0.901	[1][2]
277.35	0.102	0.113	0.939	[1][2]
298.15	0.103	0.043	0.884	[1][2]
298.15	0.171	0.073	0.926	[1][2]
298.15	0.285	0.126	0.954	[1][2]
318.25	0.211	0.044	0.895	[1][2]
318.25	0.347	0.075	0.933	[1][2]
318.25	0.400	0.088	0.942	[1][2]

Note: The available literature primarily focuses on the solubility of ammonia in ethanol, which corresponds to VLE data where ammonia is the more volatile component.

Table 2: Excess Enthalpy (hE) Data for Ammonia-Ethanol Mixtures

Experimental data for the excess enthalpy of mixing for the ammonia-ethanol system are not readily available in the reviewed literature. For modeling purposes, it is common to either assume ideal mixing ($hE = 0$) or to estimate interaction parameters from VLE data, which can then be used to calculate hE .

Table 3: Excess Volume (vE) Data for Ammonia-Ethanol Mixtures

Direct experimental data for the excess volume of ammonia-ethanol mixtures is scarce. However, some studies have measured the density of these mixtures, from which excess volumes can be derived.^[1] The relationship between the partial molar volume of ammonia at infinite dilution in ethanol and temperature has been investigated, providing insights into the volumetric behavior of the mixture.^[1]

Thermodynamic Model Validation

The NRTL, Wilson, and UNIQUAC models are widely used to describe the non-ideal behavior of liquid mixtures. The performance of these models is highly dependent on the accuracy of their binary interaction parameters, which are typically regressed from experimental data.

Table 4: Comparison of Thermodynamic Models for Ammonia-Ethanol VLE

Thermodynamic Model	Key Strengths	Key Limitations	Applicability to Ammonia-Ethanol
NRTL	Good for both polar and non-polar components. Can represent partially miscible systems.	Requires three parameters per binary pair. Parameters can be highly correlated.	Potentially suitable, but requires reliable experimental data for parameter fitting.
Wilson	Good for polar and non-polar systems. Only two parameters per binary pair.	Cannot represent liquid-liquid immiscibility.	May be suitable for the miscible ammonia-ethanol system.
UNIQUAC	Based on a more theoretical foundation (quasi-chemical theory). Good for systems with molecules of different sizes and shapes.	Requires two parameters per binary pair, plus pure component structural parameters.	A strong candidate due to its theoretical basis, but requires accurate molecular parameters.

Note: Without specific binary interaction parameters for the ammonia-ethanol system from open literature, a quantitative comparison of the models' performance is not feasible in this guide. The selection of a model and the determination of its parameters would require experimental data and regression analysis.

Experimental Protocols

The following sections describe the general methodologies used to obtain the experimental data cited in this guide.

Vapor-Liquid Equilibrium (VLE) Measurement

A static-analytic method is commonly employed to measure the solubility of ammonia in ethanol.[1][2]

Apparatus: The experimental setup typically consists of a thermostatted equilibrium cell equipped with pressure and temperature sensors. A magnetic stirrer ensures phase equilibrium. A gas chromatograph (GC) is used for composition analysis.

Procedure:

- A known amount of ethanol is charged into the evacuated equilibrium cell.
- The cell is brought to the desired temperature.
- Ammonia gas is introduced into the cell incrementally.
- After each addition, the mixture is stirred until the pressure and temperature stabilize, indicating that equilibrium has been reached.
- Samples of the liquid and/or vapor phase are withdrawn and analyzed using a gas chromatograph to determine the composition.
- The pressure and temperature at equilibrium are recorded.

Excess Enthalpy (hE) Measurement

While specific data for ammonia-ethanol is lacking, excess enthalpies of mixing are generally measured using calorimetry. A common technique is flow calorimetry.

Apparatus: A flow calorimeter consists of a mixing cell housed in a thermostatted block. High-precision pumps are used to deliver the two liquids at controlled flow rates into the mixing cell.

Procedure:

- The two pure liquids (ammonia and ethanol) are pumped at known flow rates through pre-heaters to ensure they enter the mixing cell at the desired temperature.
- The liquids are mixed in the cell, and the heat generated or absorbed due to mixing is measured by the calorimeter.
- The experiment is repeated at different flow rate ratios to obtain data over a range of compositions.
- The measured heat flow is used to calculate the excess enthalpy of mixing.

Excess Volume (vE) Measurement

Excess volumes are typically determined from density measurements of the binary mixtures. A vibrating tube densimeter is a precise instrument for this purpose.

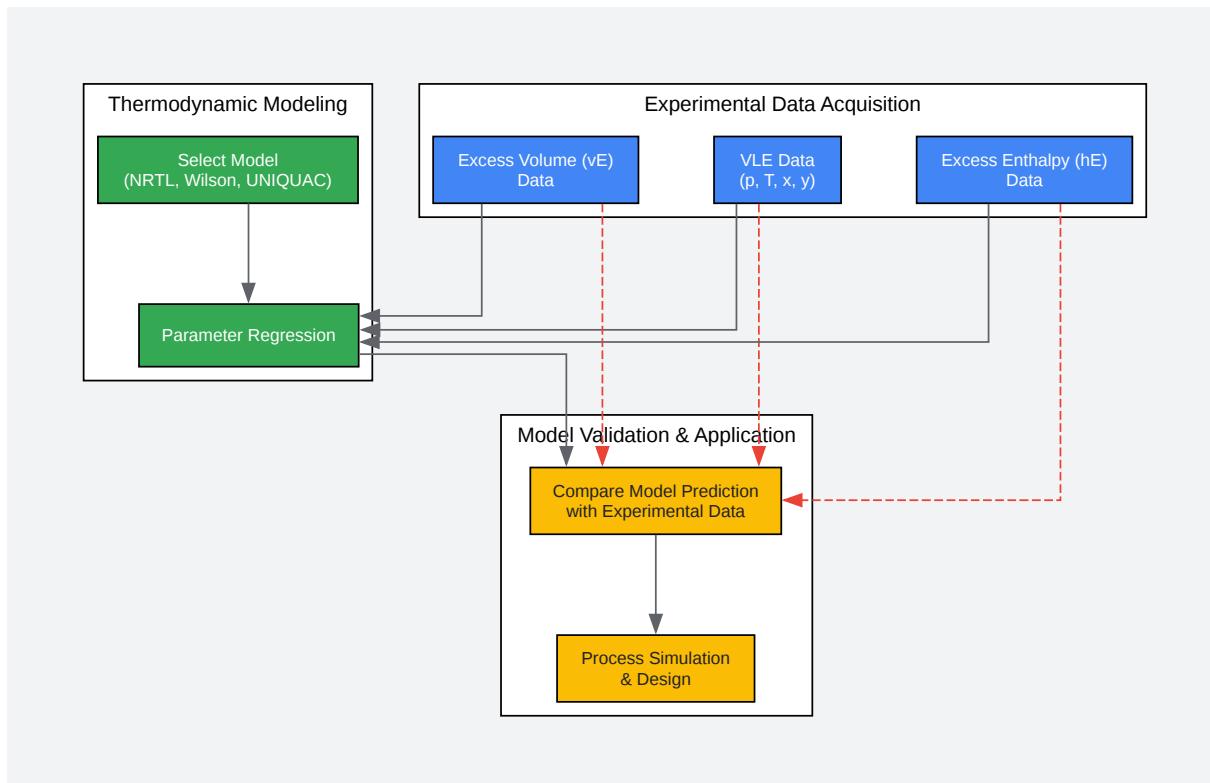
Apparatus: A vibrating tube densimeter measures the oscillation period of a U-shaped tube filled with the liquid sample. The instrument is temperature-controlled.

Procedure:

- The densimeter is calibrated using fluids of known density (e.g., dry air and pure water).
- Binary mixtures of ammonia and ethanol are prepared with known compositions by mass.
- The density of each mixture is measured at a constant temperature.
- The excess molar volume (vE) is calculated from the measured density of the mixture and the known densities and molar masses of the pure components.

Mandatory Visualization

The following diagram illustrates the logical workflow for validating thermodynamic models for binary mixtures like ammonia-ethanol.



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Workflow for Thermodynamic Model Validation

Conclusion

The validation of thermodynamic models for ammonia-ethanol mixtures is a critical step for accurate process engineering. This guide has highlighted the available experimental data and outlined the standard procedures for their measurement. While a comprehensive set of experimental data for this specific binary system is not readily available in the public domain, the methodologies described provide a clear path for researchers to obtain the necessary data for rigorous model parameterization and validation. The choice between the NRTL, Wilson, and

UNIQUAC models will depend on the specific application, the availability of reliable experimental data, and the desired accuracy of the process simulation. Further experimental work on the excess properties of the ammonia-ethanol system is highly recommended to improve the accuracy of thermodynamic modeling.

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References

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